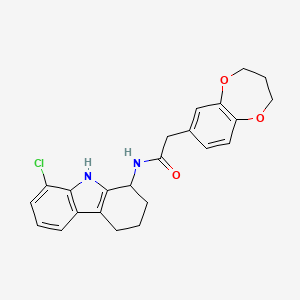![molecular formula C21H20ClN3O3 B10992140 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10992140.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure combining an indole moiety with a quinoline derivative, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the indole and quinoline intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline derivative can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated derivatives .
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The quinoline derivative may also contribute to its biological effects by interacting with DNA and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Quinoline N-oxide: An oxidized form of quinoline with similar properties.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is unique due to its combination of indole and quinoline moieties, which confer distinct chemical and biological properties . This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C21H20ClN3O3 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H20ClN3O3/c22-15-3-5-18-17(9-15)14(11-24-18)7-8-23-21(27)12-28-16-4-1-13-2-6-20(26)25-19(13)10-16/h1,3-5,9-11,24H,2,6-8,12H2,(H,23,27)(H,25,26) |
InChI Key |
JIZSHGVJWSGNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-(propan-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10992060.png)
![2-({4-[2-(4-Fluorophenoxy)ethyl]piperazino}methyl)-1(2H)-phthalazinone](/img/structure/B10992070.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10992074.png)
![4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B10992081.png)

![methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-L-phenylalaninate](/img/structure/B10992084.png)

![ethyl 2-({[1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992099.png)
![6-(4-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10992100.png)

![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide](/img/structure/B10992109.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10992118.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10992133.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10992138.png)
